Boro de níquel (Ni2B)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

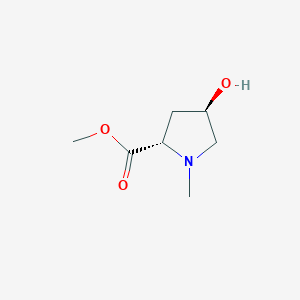

Nickel boride (Ni2B), also known as Nickel boride (Ni2B), is a useful research compound. Its molecular formula is BNi2 and its molecular weight is 128.2 g/mol. The purity is usually 95%.

The exact mass of the compound Nickel boride (Ni2B) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel boride (Ni2B) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel boride (Ni2B) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrocatálisis

El boro de níquel es parte de una gran familia de sólidos inorgánicos conocidos como boruros intermetálicos, que tienen esquemas de enlace ricos y una gran diversidad composicional y estructural . Estas propiedades brindan grandes oportunidades para el desarrollo de catalizadores avanzados con actividad y estabilidad superiores . Se ha encontrado que el boro de níquel, en particular, es más activo para la reacción de hidrogenación que el níquel RANEY® .

Catalizador de hidrogenación

Se ha descubierto que el boro de níquel es un catalizador potencial para una amplia gama de aplicaciones, incluidas las hidrogenaciones . En el trabajo pionero de Paul et al., se encontró que el boro de níquel (Ni2B) que contiene pequeñas cantidades de promotores activos (por ejemplo, Mo, W, Cr) era más activo para la reacción de hidrogenación que el níquel RANEY® .

Reacciones electroquímicas de evolución de hidrógeno y oxígeno

Los boruros de níquel podrían utilizarse en reacciones electroquímicas de evolución de hidrógeno y oxígeno en condiciones desafiantes, como pH alto o temperaturas altas .

Síntesis de 1,4-benzodiazepinas

Las nanopartículas de boro de níquel se han utilizado en la síntesis eficiente en un solo recipiente de 1,4-benzodiazepinas . El nanocompuesto magnético preparado se empleó con éxito para la preparación de 1,4-benzodiazepinas bioactivas a partir de la reacción de tres componentes de o-fenilendiamina, dimedona y diferentes aldehídos .

Agente reductor

El boro de níquel también se utiliza como agente reductor . Puede reaccionar con ácidos minerales concentrados

Mecanismo De Acción

Target of Action

Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .

Mode of Action

Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .

Pharmacokinetics

It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems

Result of Action

The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .

Action Environment

The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .

Safety and Hazards

Direcciones Futuras

Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .

Análisis Bioquímico

Biochemical Properties

Nickel boride is widely used as a catalyst in organic chemistry . It is known to interact with various biomolecules to facilitate chemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not well-defined .

Cellular Effects

Nickel boride nanoparticles have been studied for their effects on human pulmonary alveolar epithelial cells . The compound was found to affect microtubule regulation, centrosome organization, and phosphoprotein synthesis .

Molecular Mechanism

It is known to be used as a catalyst in various chemical reactions . It is also used to develop a greener and facile reduction of organic azides .

Temporal Effects in Laboratory Settings

Nickel boride is typically prepared in situ and used immediately due to its reactivity . Over time, it slowly reacts with water to form nickel hydroxide Ni(OH)2 .

Metabolic Pathways

It is primarily known for its role as a catalyst in chemical reactions .

Propiedades

InChI |

InChI=1S/B.2Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLJWIVBUPYRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=[Ni].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray granules; Insoluble in water; [MSDSonline] |

Source

|

| Record name | Nickel boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-01-1 |

Source

|

| Record name | Nickel boride (Ni2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

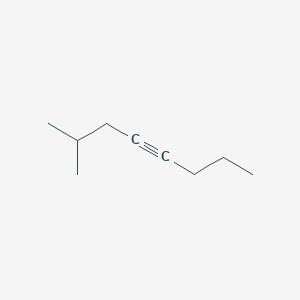

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)